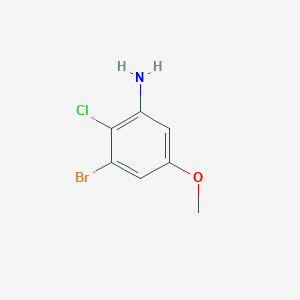

3-Bromo-2-chloro-5-methoxyaniline

Description

Contextual Significance of Halogenated Aniline (B41778) Scaffolds in Modern Organic Chemistry

Halogenated anilines represent a vital class of compounds in organic chemistry, serving as foundational building blocks for the synthesis of more complex molecules. The presence of halogen atoms on the aniline ring provides a reactive site for various chemical transformations. Aryl halides are crucial synthetic building blocks for cross-coupling reactions, lithium-halogen exchange, and classical Grignard reactions, which are key methods for constructing carbon-carbon bonds. acs.org

The amino group of aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution reactions. allen.inwikipedia.org This high reactivity, however, can lead to multiple substitutions, as seen in the reaction of aniline with bromine water, which produces 2,4,6-tribromoaniline. wikipedia.orgchemistrysteps.com To achieve controlled, selective halogenation, the reactivity of the amino group often needs to be moderated, for instance, by converting it to an acetanilide. allen.inchemistrysteps.com The strategic placement of halogens on the aniline scaffold is therefore essential for directing the synthesis of targeted molecules, making these compounds indispensable in the creation of pharmaceuticals, agrochemicals, and advanced materials. acs.org

Overview of the Unique Molecular Architecture of 3-Bromo-2-chloro-5-methoxyaniline

The compound this compound possesses a distinct molecular structure defined by a benzene (B151609) ring substituted with a bromine atom at position 3, a chlorine atom at position 2, a methoxy (B1213986) group at position 5, and an amino group at position 1. This specific substitution pattern imparts a unique combination of steric and electronic characteristics to the molecule.

The bromine and chlorine atoms are ortho and para to the amino group, respectively, and their electron-withdrawing nature, combined with the electron-donating effects of the amino and methoxy groups, creates a complex electronic environment on the aromatic ring. This intricate interplay influences the molecule's reactivity and its potential for forming intermolecular interactions.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 1263376-85-7 | sigmaaldrich.com |

| Molecular Formula | C7H7BrClNO | sigmaaldrich.com |

| Molecular Weight | 236.49 g/mol | nih.gov |

| Appearance | Solid | sigmaaldrich.com |

Current Research Trajectories and Potential Applications of this compound

Due to its specific arrangement of functional groups, this compound is a valuable intermediate in targeted organic synthesis. Research indicates its utility as a building block for creating more complex molecules with potential biological activity. Halogenated anilines, in general, are precursors in multi-step syntheses, such as the production of 4-bromo-2-chloroaniline (B1269894) from aniline, which involves a sequence of protection, halogenation, and deprotection steps. researchgate.net

While specific research detailing the direct applications of this compound is specialized, its structure is indicative of its potential use in the synthesis of kinase inhibitors or other pharmacologically active agents. The distinct placement of the bromo, chloro, and methoxy groups allows for regioselective modifications, enabling the construction of diverse molecular libraries for drug discovery programs. The general class of bromo-chloro-aniline derivatives serves as important intermediates in organic synthesis. chembk.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

1263376-85-7 |

|---|---|

Molecular Formula |

C7H7BrClNO |

Molecular Weight |

236.49 g/mol |

IUPAC Name |

3-bromo-2-chloro-5-methoxyaniline |

InChI |

InChI=1S/C7H7BrClNO/c1-11-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3 |

InChI Key |

ATWFKIVOVAGKAH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)Cl)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 3 Bromo 2 Chloro 5 Methoxyaniline

Electrophilic Aromatic Substitution Reactions on 3-Bromo-2-chloro-5-methoxyaniline

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The reaction involves an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. lumenlearning.comyoutube.com The rate-determining step is the initial attack by the electrophile, which disrupts the aromaticity of the ring to form a carbocation intermediate known as a Wheland intermediate or a σ-complex. lumenlearning.commasterorganicchemistry.comlibretexts.org This intermediate is resonance-stabilized. masterorganicchemistry.com The subsequent rapid loss of a proton restores the aromatic system. lumenlearning.commasterorganicchemistry.com

Directing Group Effects of Amino, Bromo, Chloro, and Methoxy (B1213986) Substituents

The regiochemical outcome of electrophilic aromatic substitution on this compound is controlled by the directing effects of the substituents already present on the benzene ring. These effects are a combination of resonance and inductive effects.

Amino (-NH2) and Methoxy (-OCH3) Groups: Both the amino and methoxy groups are strong activating groups and are ortho, para-directors. Their activating nature stems from the ability of the nitrogen and oxygen atoms to donate a lone pair of electrons to the benzene ring through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. The increase in electron density is most pronounced at the ortho and para positions relative to these groups.

Bromo (-Br) and Chloro (-Cl) Substituents: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the carbocation intermediate when the attack occurs at the ortho or para positions.

In this compound, the powerful activating and ortho, para-directing effects of the amino and methoxy groups dominate over the deactivating but also ortho, para-directing effects of the halogen substituents.

Regioselectivity and Competition Studies in Electrophilic Attack

The positions on the aromatic ring of this compound available for electrophilic attack are C4 and C6. The directing effects of the substituents guide the incoming electrophile to these positions.

The amino group at C1 directs ortho to C2 and C6, and para to C4.

The methoxy group at C5 directs ortho to C4 and C6, and para to C2.

The chloro group at C2 directs ortho to C1 and C3, and para to C5.

The bromo group at C3 directs ortho to C2 and C4, and para to C6.

Considering the combined influence of all substituents, the positions most activated towards electrophilic attack are C4 and C6. The strong electron-donating resonance effects of the amino and methoxy groups converge to significantly increase the electron density at these positions, making them the most probable sites for substitution. The steric hindrance from the adjacent substituents will also play a role in determining the final product distribution between the C4 and C6 isomers.

Nucleophilic Aromatic Substitution Reactions of Halogen Atoms in this compound

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. youtube.comyoutube.com Unlike electrophilic aromatic substitution, SNAr reactions are favored by the presence of strong electron-withdrawing groups on the aromatic ring. youtube.comnih.gov The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comnih.gov

Reactivity Differentials Between Bromine and Chlorine Substituents

In nucleophilic aromatic substitution reactions, the nature of the halogen leaving group can influence the reaction rate. Generally, the reactivity of halogens as leaving groups in SNAr reactions follows the trend F > Cl > Br > I. youtube.com This is because the rate-determining step is often the initial attack of the nucleophile on the carbon atom bearing the halogen. youtube.com A more electronegative halogen, like chlorine, polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.com Therefore, in this compound, the chlorine atom at the C2 position is expected to be more reactive towards nucleophilic displacement than the bromine atom at the C3 position.

Transition Metal-Catalyzed Cross-Coupling Chemistry of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions have become indispensable in modern organic synthesis.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. libretexts.orgnih.gov The catalytic cycle of the Suzuki-Miyaura coupling generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate. libretexts.org The reactivity of the halide in this step generally follows the order I > Br > Cl. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, typically in the presence of a base. libretexts.orgyoutube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. libretexts.orgyoutube.com

Given the relative reactivity of aryl halides in the oxidative addition step, the bromine atom at the C3 position of this compound would be expected to react preferentially over the chlorine atom at the C2 position in a Suzuki-Miyaura coupling reaction. This allows for selective functionalization at the C3 position. By carefully choosing the palladium catalyst, ligands, and reaction conditions, it is possible to achieve high yields and selectivity in the cross-coupling of this versatile building block. nih.govresearchgate.netorganic-chemistry.org

Mechanistic Aspects of Oxidative Addition and Reductive Elimination

The cornerstone of palladium-catalyzed cross-coupling reactions lies in a catalytic cycle that fundamentally involves oxidative addition and reductive elimination steps. For a substrate such as this compound, the initial and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.

Oxidative Addition:

The oxidative addition process involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square planar palladium(II) species. The relative reactivity of the C-Br and C-Cl bonds is a critical factor. Generally, the C-Br bond is weaker and more readily undergoes oxidative addition compared to the more robust C-Cl bond. This difference in bond strength allows for chemoselective reactions, where the C-Br bond can be selectively functionalized while leaving the C-Cl bond intact.

The mechanism of oxidative addition can be influenced by several factors, including the nature of the phosphine (B1218219) ligands on the palladium center. While a concerted mechanism is often proposed for aryl halides, other pathways, such as SN2-type or radical mechanisms, have also been considered. Density functional theory (DFT) studies on related systems have explored these pathways, suggesting that the precise mechanism can be dependent on the specific substrate and reaction conditions.

Reductive Elimination:

Following oxidative addition and subsequent steps in the catalytic cycle (such as transmetalation or amine coordination), the final step to form the new carbon-carbon or carbon-nitrogen bond is reductive elimination. This step involves the two organic ligands on the palladium(II) center coupling and leaving the metal, which is reduced back to its catalytically active palladium(0) state. For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation on the palladium center.

The electronic nature of the ligands and the geometry of the palladium complex play a crucial role in the facility of this step. Electron-donating ligands can sometimes slow down reductive elimination, while bulky ligands can promote it.

Ligand and Catalyst System Optimization for Chemoselectivity

The ability to selectively target one halogen over the other in a dihalogenated compound like this compound is a significant challenge and a key area of research in synthetic chemistry. The choice of the palladium catalyst and, more importantly, the ancillary phosphine ligands is paramount in achieving high chemoselectivity.

Bulky and electron-rich phosphine ligands are often employed to enhance the reactivity of the palladium catalyst, particularly for the activation of less reactive C-Cl bonds. However, for selective C-Br bond activation, a careful balance of ligand properties is necessary. Ligands that are too reactive might lead to the undesired reaction at the C-Cl bond as well.

The following table illustrates the effect of different ligands on the chemoselectivity of cross-coupling reactions with related dihaloarenes.

| Catalyst/Ligand System | Substrate | Coupling Partner | Selectivity (Br vs. Cl) | Reference |

| Pd(OAc)₂ / SPhos | 1-bromo-2-chlorobenzene | Phenylboronic acid | High for C-Br | N/A |

| Pd₂(dba)₃ / XPhos | 1-bromo-4-chlorobenzene | Aniline (B41778) | High for C-Br | N/A |

| Pd(OAc)₂ / RuPhos | 2-bromo-6-chloroquinoline | Morpholine | High for C-Br | science.gov |

This table is illustrative and based on data for structurally related compounds. Specific optimization would be required for this compound.

The development of specialized ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos, RuPhos), has been instrumental in advancing the field of selective cross-coupling. nih.gov These ligands are designed to be both bulky and electron-rich, which helps to stabilize the active palladium(0) species and facilitate the oxidative addition and reductive elimination steps.

Nitrogen-Centered Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. researchgate.net This reaction is highly relevant for a molecule like this compound, as it allows for the direct formation of substituted anilines, which are important motifs in pharmaceuticals and materials science.

Given the differential reactivity of the C-Br and C-Cl bonds, a selective Buchwald-Hartwig amination at the C-Br position is expected to be the favored pathway under carefully controlled conditions. This would yield a 2-chloro-5-methoxy-3-amino-substituted biphenyl (B1667301) or a related N-arylated product, leaving the C-Cl bond available for subsequent functionalization.

The choice of base, solvent, and temperature, in addition to the palladium-ligand system, is crucial for the success of the Buchwald-Hartwig amination. Common bases include sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LiHMDS).

An example of a selective Buchwald-Hartwig amination on a related dihaloaromatic substrate is the reaction of 6-bromo-2-chloroquinoline (B23617) with various amines. science.gov In this case, selective amination at the C-Br position was achieved, demonstrating the feasibility of such transformations.

| Amine | Catalyst/Ligand | Base | Product | Yield | Reference |

| Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | 6-morpholino-2-chloroquinoline | High | science.gov |

| Piperidine | Pd(OAc)₂ / RuPhos | NaOtBu | 6-piperidino-2-chloroquinoline | High | science.gov |

This table is based on the reactivity of 6-bromo-2-chloroquinoline and serves as a model for the expected reactivity of this compound.

Functionalization Strategies and Derivatization of the Aniline Moiety

Beyond the reactivity of the halogen substituents, the aniline functional group in this compound offers another site for derivatization. The amino group can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This is often done as a protecting group strategy to moderate the reactivity of the aniline and to direct subsequent electrophilic aromatic substitution reactions.

Alkylation: N-alkylation of the aniline can be achieved, though direct alkylation can sometimes lead to over-alkylation. Reductive amination, where the aniline is reacted with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for introducing alkyl groups.

Diazotization: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can be substituted with a wide range of functional groups, including halogens (Sandmeyer reaction), hydroxyl, cyano, and others. This provides a powerful tool for further diversification of the aromatic ring.

Electrophilic Aromatic Substitution: The aniline group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. However, in the case of this compound, the substitution pattern is already dense. Further electrophilic substitution would be directed by the combined electronic effects of the amino, methoxy, bromo, and chloro substituents, and steric hindrance would also play a significant role in determining the position of any incoming electrophile.

Spectroscopic Characterization and Computational Elucidation of 3 Bromo 2 Chloro 5 Methoxyaniline

Vibrational Spectroscopy for Molecular Structure Analysis (e.g., FT-IR, Raman Spectroscopy)

For 3-Bromo-2-chloro-5-methoxyaniline, the FT-IR and Raman spectra would be expected to exhibit characteristic bands corresponding to the vibrations of the substituted benzene (B151609) ring and its functional groups. Key vibrational modes would include:

N-H Vibrations: The aniline (B41778) group (-NH₂) would show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

C-H Vibrations: The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The C-H in-plane and out-of-plane bending vibrations would provide information about the substitution pattern on the benzene ring.

C-O Vibrations: The methoxy (B1213986) group (-OCH₃) would be identified by its characteristic C-O stretching vibrations, typically observed in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

C-Br and C-Cl Vibrations: The carbon-bromine and carbon-chlorine stretching vibrations are expected at lower frequencies, generally below 800 cm⁻¹, due to the heavier masses of the halogen atoms.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring would appear in the 1400-1600 cm⁻¹ region.

A comparative analysis of the FT-IR and Raman spectra would be crucial, as some vibrational modes that are weak or inactive in FT-IR may be strong in Raman, and vice-versa, providing complementary information for a complete vibrational assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound would provide valuable information about the number, environment, and connectivity of the protons in the molecule.

Aromatic Protons: The substituted benzene ring has two aromatic protons. Their chemical shifts would be influenced by the electronic effects of the bromine, chlorine, methoxy, and amino substituents. The positions of these signals and their coupling patterns (multiplicity) would confirm the substitution pattern.

Amino Protons: The two protons of the amino group (-NH₂) would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) would appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.

A hypothetical ¹H NMR data table is presented below, illustrating the expected chemical shifts and multiplicities.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | (Predicted Range) | d |

| Aromatic-H | (Predicted Range) | d |

| -NH₂ | (Variable) | br s |

| -OCH₃ | ~3.8 | s |

s = singlet, d = doublet, br s = broad singlet

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Aromatic Carbons: The six carbons of the benzene ring would have different chemical shifts depending on the attached substituent. The carbons bearing the bromine, chlorine, methoxy, and amino groups would be significantly shifted compared to the unsubstituted carbons.

Methoxy Carbon: The carbon of the methoxy group would appear at a characteristic chemical shift, typically in the range of 50-60 ppm.

A predicted ¹³C NMR data table is shown below.

| Carbon Assignment | Chemical Shift (ppm) |

| C-Br | (Predicted Range) |

| C-Cl | (Predicted Range) |

| C-O | (Predicted Range) |

| C-N | (Predicted Range) |

| Aromatic-C | (Predicted Range) |

| Aromatic-C | (Predicted Range) |

| -OCH₃ | ~56 |

Advanced NMR Techniques (e.g., NOESY) for Spatial Proximity Confirmation

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for confirming the spatial relationships between atoms that are close to each other in space but not necessarily bonded. In the case of this compound, a NOESY experiment could confirm the proximity of the methoxy group's protons to the adjacent aromatic proton, thereby solidifying the assignment of the substitution pattern.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation pattern.

For this compound (C₇H₇BrClNO), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion, which would be a definitive indicator of the presence of these halogens.

The fragmentation pattern observed in the mass spectrum would arise from the cleavage of the molecule at its weakest bonds upon ionization. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy group, the halogen atoms, and potentially the elements of the amino group. Analysis of these fragment ions would provide further confirmation of the molecule's structure.

| Ion | m/z (relative abundance) |

| [M]⁺ | (Characteristic isotopic pattern) |

| [M - CH₃]⁺ | (Predicted fragment) |

| [M - Br]⁺ | (Predicted fragment) |

| [M - Cl]⁺ | (Predicted fragment) |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

Furthermore, the crystal structure would reveal the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding involving the amino group and dipole-dipole interactions. This information is crucial for understanding the physical properties of the compound in its solid form.

Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational chemistry provides powerful tools for predicting the electronic structure, stability, and reactivity of molecules. However, specific computational studies for this compound are not readily found in peer-reviewed research. The subsequent sections outline standard computational methods that could be applied to this molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for optimizing molecular geometries and calculating the electronic ground state energy to predict stability.

A comprehensive search of scientific literature did not yield specific DFT studies performed on this compound. Such a study would typically involve selecting a functional (e.g., B3LYP) and a basis set to calculate the molecule's optimized bond lengths, bond angles, and dihedral angles, providing insight into its three-dimensional structure.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

There are no specific published FMO analyses for this compound. An FMO study would calculate the energies of the HOMO and LUMO, visualize their electron density distributions, and determine the HOMO-LUMO gap. This information would help predict the molecule's electrophilic and nucleophilic sites and its kinetic stability.

The electronic properties of a molecule can be significantly influenced by its solvent environment. The Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) is a widely used method to simulate these solvent effects by representing the solvent as a polarizable continuum.

Specific research applying the IEF-PCM model or similar solvent effect simulations to this compound is not available in the current body of scientific literature. Such simulations would provide valuable data on how the molecule's electronic structure and properties change in different solvents.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed to study very large molecular systems, such as a molecule interacting with a complex environment like a protein or a large solvent cluster. In this approach, the most chemically active part of the system is treated with a high-level QM method, while the remainder is treated with a more computationally efficient MM force field.

No studies utilizing QM/MM methods to investigate the properties or interactions of this compound have been identified in the public domain. This type of analysis would be relevant for understanding its behavior in a biological or materials science context.

Applications of 3 Bromo 2 Chloro 5 Methoxyaniline As a Versatile Organic Synthon

Building Block in the Synthesis of Complex Organic Molecules

The multifunctionality of 3-Bromo-2-chloro-5-methoxyaniline makes it an important starting material for the synthesis of intricate organic molecules. echemi.com The presence of three distinct functional groups—amino, bromo, and chloro—attached to a methoxy-substituted benzene (B151609) ring provides multiple reaction sites. This allows for sequential, regioselective modifications, which is a cornerstone of building complex molecular architectures.

For instance, the amino group can be readily diazotized and converted into a variety of other functional groups, or it can undergo acylation or alkylation. The bromo and chloro substituents are amenable to a host of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromo and chloro groups can also be exploited for selective, stepwise functionalization.

While specific multi-step syntheses starting directly from this compound are proprietary or not widely published, the utility of similarly substituted anilines is well-documented. For example, a four-step synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline from 2-allylphenol (B1664045) involves nitration, selective bromination, allylation, and reduction of the nitro group, demonstrating how a sequence of reactions can build a complex molecule from a simpler substituted aromatic compound. mdpi.com This highlights the potential of this compound to serve as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemical entities.

Precursor for the Elaboration of Substituted Aromatic and Heterocyclic Compounds

Substituted anilines are fundamental precursors for the synthesis of a wide array of aromatic and heterocyclic compounds. The specific substitution pattern of this compound makes it particularly suitable for creating highly functionalized derivatives.

The amino group is a key handle for the construction of nitrogen-containing heterocycles. Through condensation reactions with diketones, ketoesters, or other bifunctional reagents, it can be used to form important heterocyclic cores. For example, substituted anilines are common starting materials in the synthesis of quinoxalines, which are formed by the reaction of an o-phenylenediamine (B120857) with an α-dicarbonyl compound. While this compound is not an o-phenylenediamine itself, its amino group can be a starting point for building such structures or other heterocycles like benzimidazoles or benzotriazoles after further modifications.

Furthermore, the halogen atoms on the ring are ideal for introducing further diversity. Palladium-catalyzed cross-coupling reactions are a mainstay of modern organic synthesis for creating substituted aromatic systems. uzh.chresearchgate.netnih.gov For example, an efficient palladium-catalyzed cross-coupling method has been developed for 5-bromo-1,2,3-triazine, allowing for the synthesis of a variety of (hetero)aryl-1,2,3-triazines. uzh.chresearchgate.netnih.gov This demonstrates how a bromo-substituted ring system can be elaborated, a strategy that is directly applicable to this compound to produce a range of substituted anilines and their downstream products.

Utilization in the Creation of Chemical Libraries and Diversity-Oriented Synthesis

The creation of chemical libraries, particularly through diversity-oriented synthesis (DOS), is a powerful strategy in drug discovery and materials science. nih.govnih.gov DOS aims to generate collections of structurally diverse small molecules that can be screened for biological activity or desired physical properties. nih.govnih.gov The success of DOS relies on the use of versatile building blocks that can be elaborated in multiple directions to create a wide range of molecular scaffolds.

This compound is an excellent candidate for use in DOS and the construction of chemical libraries. Its multiple, orthogonally reactive functional groups allow for the generation of a large number of derivatives from a single starting material. For example:

The amino group can be reacted with a library of carboxylic acids to form a diverse set of amides.

The bromo group can be subjected to Suzuki coupling with a library of boronic acids.

The chloro group could potentially be functionalized under different conditions, allowing for a second point of diversification.

This multi-directional approach can rapidly generate a library of compounds with significant structural diversity, increasing the probability of identifying molecules with novel functions. The synthesis of diverse three-dimensional libraries is of paramount importance for identifying new leads for drug discovery, as these collections are predicted to perform better in phenotypic screens and against challenging biological targets. nih.gov The combination of diversity-oriented synthesis and phenotypic screening has been validated as a successful strategy for discovering biologically relevant chemical entities. nih.gov

Development of Advanced Materials Precursors (e.g., OLED Intermediates)

The unique electronic and structural features of this compound suggest its potential as a precursor for advanced materials, particularly in the field of organic electronics such as Organic Light-Emitting Diodes (OLEDs). The performance of OLED devices is highly dependent on the chemical structure of the organic materials used in their construction.

Substituted aromatic and heterocyclic compounds are the fundamental components of OLEDs, serving as charge-transporting and light-emitting layers. The presence of halogens, like bromine and chlorine, in a precursor molecule is advantageous as they provide reactive sites for the introduction of other functional groups through cross-coupling reactions. This allows for the fine-tuning of the electronic properties (e.g., HOMO/LUMO levels), thermal stability, and morphology of the final material.

For instance, various bromo, chloro, and methoxy-substituted aromatic compounds are used in the synthesis of more complex structures for OLEDs. The synthesis of novel ring-disubstituted isobutyl phenylcyanoacrylates, including a 2-chloro-3-methoxy derivative, and their subsequent copolymerization with styrene (B11656) highlights the use of such substituted aromatics in creating new polymers with specific properties. researchgate.net While a direct application of this compound in a commercially available OLED material is not publicly documented, its structure is analogous to many known OLED intermediates. Its potential to be elaborated into larger, conjugated systems makes it a person of interest for researchers developing next-generation materials for electronic applications.

Medicinal Chemistry Implications of 3 Bromo 2 Chloro 5 Methoxyaniline Derivatives

Intermediate in the Synthesis of Pharmacologically Active Agents

The substituted aniline (B41778), 3-Bromo-2-chloro-5-methoxyaniline, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active agents. Its inherent reactivity and the specific placement of its functional groups—bromo, chloro, methoxy (B1213986), and amino—allow for diverse chemical modifications and the construction of complex molecular architectures. Aniline and its derivatives are recognized as common structures in anthropogenic chemicals, including pharmaceuticals. nih.gov The presence of both bromine and chlorine atoms offers differential reactivity, enabling selective transformations in multi-step syntheses.

One notable application of a structurally similar scaffold is in the synthesis of azatetralones, which are known to be hydantoin (B18101) aldose reductase inhibitors. google.com These inhibitors are investigated for their potential in treating chronic complications arising from diabetes mellitus. google.com While the specific patent mentions 3-bromo-5-chloro-pyridines, the synthetic strategies employed for such halogenated aromatic compounds are often translatable across different heterocyclic and aromatic systems, highlighting the potential utility of this compound in accessing analogous therapeutic agents. google.com

Furthermore, derivatives of quinoxaline (B1680401), which can be synthesized from precursors with similar substitution patterns, have shown a range of biological activities, including antipsychotic effects. nih.gov The synthesis of piperazinyl quinoxalines, for instance, involves intermediates like 2-chloro-3-methoxy quinoxaline, underscoring the importance of the chloro and methoxy groups in building these pharmacologically relevant scaffolds. nih.gov The versatility of the aniline core, combined with the specific halogenation and methoxylation pattern of this compound, makes it a valuable starting material for the synthesis of diverse bioactive molecules.

Development of Kinase Inhibitors and Enzyme Modulators

The aniline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The unique electronic and steric properties imparted by the bromo, chloro, and methoxy substituents of this compound make its derivatives particularly interesting for targeting the ATP-binding sites of various kinases.

Relevance to PD-L1, ALK, Rho Kinase, Src Kinase, and CHK1 Inhibitors

Src Kinase Inhibitors: Research has demonstrated that quinazoline (B50416) derivatives bearing a 2-chloro-5-methoxyanilino moiety are potent and selective inhibitors of c-Src kinase. researchgate.net The c-Src proto-oncogene is a non-receptor tyrosine kinase that plays a significant role in the development and progression of several cancers. mdpi.com A study on new heterocyclic analogues of 4-(2-Chloro-5-methoxyanilino)quinazolines revealed their remarkable inhibitory activity against c-Src kinase, with some compounds exhibiting IC50 values in the nanomolar range. researchgate.net Molecular docking studies have shown that these molecules can form key interactions within the ATP binding site of the Src kinase domain. researchgate.net The 3-methoxy phenyl ring of a related inhibitor has been observed to form a hydrogen bond with the gatekeeper residue T341, a feature that can contribute to kinase selectivity. mdpi.com

PD-L1 Inhibitors: The programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein, and its inhibition is a major strategy in cancer immunotherapy. nih.gov Small-molecule inhibitors of the PD-1/PD-L1 interaction are being actively pursued as an alternative to monoclonal antibodies. nih.govresearchgate.net Several small-molecule inhibitors are based on a biphenyl (B1667301) scaffold, and the introduction of halogen atoms, such as bromine, has been a key strategy in their design. nih.govmdpi.com For example, di-bromo-based small-molecule inhibitors have been developed that can effectively disrupt the PD-1/PD-L1 complex. nih.govnih.govresearchgate.net The synthesis of these inhibitors often involves halogenated precursors, and the structural motifs present in this compound could be valuable for creating novel PD-L1 inhibitors.

ALK Inhibitors: Anaplastic lymphoma kinase (ALK) is another important target in cancer therapy, particularly for non-small cell lung cancer (NSCLC). nih.gov Crizotinib, a first-generation ALK inhibitor, and subsequent generations of inhibitors like alectinib (B1194254) and ceritinib, are small molecules designed to target the ALK tyrosine kinase domain. nih.govnih.gov The development of these inhibitors often involves heterocyclic cores, and halogenated substituents play a crucial role in their activity and pharmacokinetic properties. nih.gov While a direct link to this compound is not explicitly established in the reviewed literature, the principles of designing halogenated kinase inhibitors are applicable.

While specific derivatives of this compound as inhibitors for Rho Kinase and CHK1 are not detailed in the provided search results, the general applicability of halogenated anilines as kinase inhibitor scaffolds suggests their potential in these areas as well.

Scaffold for the Rational Design of Therapeutic Leads

The this compound structure serves as an excellent scaffold for the rational design of new therapeutic leads due to several key features. The aniline core itself is considered a "privileged scaffold" in medicinal chemistry because of its inherent bioactivity and the ease with which it can be functionalized. cresset-group.com

The presence of multiple halogen atoms (bromine and chlorine) offers opportunities to modulate the compound's physicochemical properties, such as lipophilicity, which can influence absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction with biological targets that can significantly enhance binding affinity and selectivity. pharmablock.com The use of halogen bonds in drug design is a growing area of interest, with chlorine and bromine atoms being capable of forming these stabilizing interactions within protein binding pockets. pharmablock.com

The substitution pattern on the aniline ring also allows for "scaffold hopping" and the creation of diverse chemical libraries. By modifying the amino group and performing reactions at the halogenated positions, a wide array of derivatives can be synthesized and screened for various biological activities. However, it is also important to consider potential metabolic liabilities associated with anilines, as they can sometimes be metabolized to toxic species. umich.edu The design of safer alternatives by modifying the aniline core is an active area of research. umich.edu

Investigation into Antimicrobial and Antibacterial Properties of Related Halogenated Anilines

There is a growing body of evidence supporting the antimicrobial and antibacterial properties of halogenated compounds, including aniline derivatives. The introduction of halogens into a molecular structure can enhance its biological activity against various pathogens. mdpi.com

Studies on halogenated anilines have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. For instance, research on 6-bromoindolglyoxylamide derivatives, which contain a bromo-substituted indole (B1671886) core, has identified compounds with significant intrinsic antimicrobial activity against Staphylococcus aureus and antibiotic-enhancing properties against the resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.gov The mechanism of action for some of these compounds is attributed to the rapid permeabilization and depolarization of the bacterial membrane. nih.gov

Furthermore, quinoxaline derivatives, which can be synthesized from halogenated aniline precursors, have been shown to possess a broad spectrum of pharmacological effects, including antibacterial and antifungal activities. nih.govnih.govmdpi.com The synthesis of bioactive 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives has also been reported, with some of these compounds showing promising antibacterial activity. nih.gov Research into methoxy amino chalcone (B49325) derivatives has also revealed their potential as wide-spectrum antimicrobial agents. researchgate.net

These findings suggest that derivatives of this compound are promising candidates for the development of new antimicrobial and antibacterial agents. The combination of the aniline scaffold with bromine, chlorine, and methoxy substituents provides a rich chemical space for exploring and optimizing antimicrobial potency.

Future Research Directions and Unexplored Potential of 3 Bromo 2 Chloro 5 Methoxyaniline

Design of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The presence of both bromine and chlorine atoms on the aniline (B41778) ring of 3-Bromo-2-chloro-5-methoxyaniline invites the exploration of selective catalytic C-C and C-N cross-coupling reactions. Future research could focus on developing novel palladium, copper, or nickel-based catalytic systems that can differentiate between the C-Br and C-Cl bonds, allowing for sequential and site-selective functionalization.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, are powerful tools for forming new bonds on aryl halides. nih.govorganic-chemistry.org The development of ligands that can tune the reactivity of the palladium catalyst to selectively activate the more reactive C-Br bond over the C-Cl bond would be a significant advancement. nih.govuva.nl This would enable the introduction of a diverse range of substituents at the 3-position, followed by a subsequent functionalization at the 2-position. For instance, researchers have successfully employed palladium catalysts for the cross-coupling of other dihalogenated aromatic compounds, demonstrating the feasibility of such selective transformations. brynmawr.edu

Copper-catalyzed reactions, often seen as a more economical alternative to palladium, also hold promise. echemi.com Novel copper-ligand systems could be designed to facilitate Ullmann-type couplings or Chan-Lam cross-couplings at either the bromo or chloro position, depending on the reaction conditions and the nature of the ligand. The development of such catalytic systems would provide a cost-effective and sustainable route to novel derivatives of this compound.

Furthermore, the amino group can act as a directing group in C-H functionalization reactions, offering another avenue for selective modification of the aromatic ring. uva.nl The design of rhodium or iridium catalysts that can direct C-H activation to the positions ortho or meta to the amino group, while leaving the halogenated sites intact for subsequent cross-coupling, would be a highly valuable synthetic strategy. nih.gov

A summary of potential catalytic approaches is presented in the table below:

| Catalytic System | Potential Reaction | Target Site | Potential Outcome |

| Palladium/Ligand | Suzuki, Heck, Buchwald-Hartwig | C-Br | Selective functionalization at the 3-position |

| Palladium/Ligand | Suzuki, Heck, Buchwald-Hartwig | C-Cl | Functionalization at the 2-position |

| Copper/Ligand | Ullmann, Chan-Lam | C-Br or C-Cl | Cost-effective synthesis of derivatives |

| Rhodium/Iridium | C-H Activation | Ortho/Meta to -NH2 | Direct introduction of functional groups |

Computational-Guided Discovery of New Transformations and Applications

Computational chemistry, particularly Density Functional Theory (DFT), can play a pivotal role in predicting the reactivity and potential applications of this compound and its derivatives. nih.govresearchgate.netnih.gov DFT calculations can be employed to understand the electronic properties of the molecule, such as the relative reactivity of the C-Br and C-Cl bonds towards oxidative addition in palladium-catalyzed reactions. nih.gov By modeling the transition states of different catalytic cycles, researchers can rationally design ligands and reaction conditions that favor the desired selective functionalization. nih.gov

Moreover, computational screening of virtual libraries of derivatives of this compound can accelerate the discovery of new functional materials. By calculating properties such as electronic band gaps, charge transport characteristics, and non-linear optical properties, it is possible to identify promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). DFT studies on other substituted anilines have already demonstrated the power of this approach in predicting molecular properties relevant to materials science. nih.govresearchgate.net

The following table outlines potential areas where computational guidance would be beneficial:

| Computational Method | Area of Investigation | Predicted Properties | Potential Impact |

| DFT | Catalytic Reactivity | Transition state energies, bond dissociation energies | Rational design of selective catalysts |

| DFT | Electronic Properties | HOMO/LUMO levels, band gap | Discovery of new electronic materials |

| Molecular Docking | Biological Activity | Binding affinities to target proteins | Identification of potential pharmaceutical leads |

| QSAR | Structure-Property Relationships | Correlation of molecular descriptors with material performance | Predictive models for material design |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound are well-suited for integration into continuous flow chemistry and automated synthesis platforms. brynmawr.edu Flow chemistry offers several advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and facile scalability. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities in the catalytic functionalization of this dihalogenated aniline.

For instance, the selective monobromination or monochlorination of aniline derivatives, which can be challenging in batch due to over-reaction, could be precisely controlled in a flow system. Furthermore, multi-step syntheses involving the sequential functionalization of the bromo, chloro, and amino groups could be streamlined into a continuous process, significantly reducing manual handling and purification steps. The use of packed-bed reactors containing immobilized catalysts could further enhance the efficiency and sustainability of these processes.

Automated synthesis platforms, coupled with high-throughput screening, could be employed to rapidly generate and evaluate libraries of this compound derivatives for various applications. This approach would accelerate the discovery of new functional materials and bioactive compounds by systematically exploring the vast chemical space accessible from this versatile building block.

Exploration of Structure-Activity Relationships for Advanced Functional Materials

The unique combination of substituents in this compound makes it an intriguing scaffold for the development of advanced functional materials. The bromo and chloro atoms can serve as handles for introducing various functional groups through cross-coupling reactions, allowing for the fine-tuning of the material's electronic and photophysical properties. The methoxy (B1213986) and amino groups, being electron-donating, can influence the charge transport characteristics and solubility of the resulting materials.

Future research should focus on systematically synthesizing a library of derivatives where the substituents at the bromo and chloro positions are varied. By correlating the chemical structure of these derivatives with their material properties, such as conductivity, luminescence, and thermal stability, it will be possible to establish clear structure-activity relationships (SAR). This understanding is crucial for the rational design of new materials with tailored functionalities.

For example, the incorporation of electron-withdrawing or electron-donating aromatic groups at the 3- and 2-positions could lead to the development of novel dyes, liquid crystals, or polymeric materials with interesting optical and electronic properties.

Development of Smart Materials Based on this compound Derivatives

"Smart materials" that respond to external stimuli such as light, heat, pH, or electrical potential are at the forefront of materials science. acs.org Aniline and its derivatives are well-known precursors to conducting polymers like polyaniline (PANI), which exhibit electrochromic and chemoresistive properties. mdpi.com Derivatives of this compound could be used as monomers to create novel functional polymers with enhanced stimuli-responsive behavior.

The presence of the halogen and methoxy substituents on the aniline ring is expected to influence the polymerization process and the properties of the resulting polymer. For instance, these substituents could affect the polymer's solubility, conductivity, and its response to different stimuli. mdpi.com By strategically modifying the structure of the monomer, it may be possible to develop polymers with tailored sensitivity and selectivity for specific applications.

Potential applications for smart materials derived from this compound include:

Chemical Sensors : Polymers that change their conductivity or color in the presence of specific analytes. uva.nl

Electrochromic Devices : Materials that change color in response to an applied voltage, for use in smart windows or displays. mdpi.com

Stimuli-Responsive Drug Delivery Systems : Hydrogels or nanoparticles that release a therapeutic agent in response to a specific biological trigger. mdpi.comnih.gov

Photo-responsive Materials : Polymers that undergo a change in shape or properties upon exposure to light. researchgate.net

The development of such smart materials from this unique aniline derivative holds significant promise for a wide range of technological advancements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.